molecular formula C15H14ClF4N3O2S B2875105 3-chloro-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzenesulfonamide CAS No. 1797260-78-6

3-chloro-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzenesulfonamide

Cat. No.: B2875105
CAS No.: 1797260-78-6
M. Wt: 411.8
InChI Key: UBJIXPZLYDZVHB-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzenesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a cyclopropyl group and a trifluoromethyl moiety. The benzenesulfonamide component is further functionalized with chloro and fluoro groups at the 3- and 4-positions, respectively. Its design leverages the electron-withdrawing effects of fluorine and chlorine to enhance metabolic stability and binding affinity, while the cyclopropyl group may confer conformational rigidity .

Properties

IUPAC Name

3-chloro-N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClF4N3O2S/c16-11-7-10(3-4-12(11)17)26(24,25)21-5-6-23-13(9-1-2-9)8-14(22-23)15(18,19)20/h3-4,7-9,21H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJIXPZLYDZVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClF4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzenesulfonamide is a synthetic compound with potential therapeutic applications. Its unique structure combines a sulfonamide moiety with a trifluoromethyl-pyrazole, which may confer specific biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C18H19ClF4N2O2S\text{C}_{18}\text{H}_{19}\text{ClF}_4\text{N}_2\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Receptor Binding : The compound has been shown to bind to serotonin receptors (5-HT receptors), which are implicated in mood regulation and anxiety disorders .
  • Enzyme Inhibition : Preliminary studies suggest it may inhibit phosphodiesterase enzymes, which play a role in cellular signaling pathways .

In Vitro Studies

Table 1 summarizes the biological activities observed in vitro:

Activity Effect Reference
5-HT1A Receptor AffinityModerate affinity
PDE4B InhibitionWeak inhibition
Cytotoxicity in Cancer CellsIC50 = 25 µM

In Vivo Studies

Table 2 presents findings from in vivo studies:

Study Type Model Outcome
Antidepressant ActivityForced Swim Test (FST)Significant effect at 10 mg/kg
Anxiolytic ActivityElevated Plus MazeReduced anxiety-like behavior

Case Study 1: Antidepressant Effects

In a study evaluating the antidepressant potential of related compounds, it was found that derivatives similar to this compound exhibited significant activity in the FST, suggesting potential for treating depression .

Case Study 2: Anti-Cancer Activity

Research on the cytotoxic effects of sulfonamide derivatives indicated that compounds like this one could selectively induce apoptosis in cancer cell lines. The IC50 values demonstrated effectiveness at concentrations achievable in therapeutic settings .

Comparison with Similar Compounds

Core Heterocycle and Substituent Effects

Pyrazole Derivatives with Carboxamide Linkers Compounds such as 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (, e.g., 3a–3e) share a pyrazole backbone but differ in their linker chemistry (carboxamide vs. sulfonamide). The carboxamide derivatives exhibit moderate yields (62–71%) and melting points (123–183°C), influenced by aryl substituents. For instance, 3d (4-fluorophenyl substitution) shows a higher melting point (181–183°C) compared to 3a (133–135°C), highlighting the role of electronegative groups in enhancing intermolecular interactions .

Sulfonamide-Containing Analogs The patent compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () shares the benzenesulfonamide motif but incorporates a pyrazolo-pyrimidine core. Its synthesis employs Suzuki-Miyaura cross-coupling (yield: 28%), contrasting with the carbodiimide-mediated coupling (e.g., EDC/HOBt) used in carboxamide derivatives .

Halogen and Trifluoromethyl Substituents

The trifluoromethyl group in the target compound is a key feature shared with 3-{5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}prop-2-enamide (). Both compounds utilize trifluoromethyl to enhance lipophilicity and resistance to oxidative metabolism. However, ’s propenamide chain and difluoromethylthio group introduce distinct electronic effects, as evidenced by its MS (ESI): 437.1 ([M+H]+) and IR bands (e.g., 2230 cm⁻¹ for CN) .

Data Tables for Key Analogs

Table 1: Physical and Spectral Properties of Selected Analogs

Compound Name Core Structure Substituents Yield (%) Mp (°C) MS (ESI) [M+H]+ Key Spectral Features (NMR/IR)
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Pyrazole-carboxamide Phenyl, methyl, cyano 68 133–135 403.1 δ 8.12 (s, 1H), 2.66 (s, 3H)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidine Fluorophenyl, chromenyl 28 175–178 589.1 δ 7.97 (s, 1H), 12.88 (s, 1H, DMSO-d6)
3-{5-Chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}prop-2-enamide Pyrazole-propenamide Trifluoromethyl, difluoromethylthio N/A N/A 437.1 IR: 2230 cm⁻¹ (CN)

Table 2: Substituent Impact on Properties

Functional Group Example Compound Effect on Properties
Trifluoromethyl Target Compound ↑ Lipophilicity, ↓ Metabolic degradation
Chloro/Fluoro (aromatic) (3d) ↑ Melting point (181–183°C) due to halogen bonding
Cyclopropyl Target Compound Conformational restraint, potential ↑ target selectivity
Sulfonamide ↑ Acidity (pKa ~10), enhances hydrogen bonding with biological targets

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